2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a protected amino acid as the starting material, which undergoes a series of reactions including cyclization, protection, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, allowing the compound to participate in various biochemical reactions. The spirocyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: A similar compound with a different side chain structure.
Uniqueness
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid lies in its spirocyclic structure, which imparts significant rigidity and stability. This makes it a valuable scaffold for designing new molecules with specific biological activities. Additionally, the presence of the Fmoc group allows for selective deprotection, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-20(25)19-9-22(13-28-19)11-23(12-22)21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
InChI Key |
OTPHXRPCIHTHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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